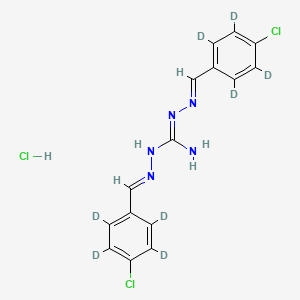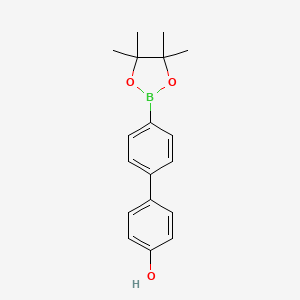
4’-(4,4,5,5-Tetrametil-1,3,2-dioxaborolan-2-il)bifenil-4-ol
Descripción general
Descripción
“4’-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)biphenyl-4-ol” is a chemical compound . The exact properties of this compound may vary depending on its specific structure and composition .
Synthesis Analysis
The synthesis of similar compounds often involves substitution reactions . For instance, tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate is obtained through two substitution reactions .Molecular Structure Analysis
The molecular structure of similar compounds can be determined using various techniques such as FTIR, 1H and 13C NMR spectroscopy, and MS . The structure can also be corroborated by crystallographic data .Chemical Reactions Analysis
The chemical reactions involving similar compounds can be complex. For instance, 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane can be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds can vary. For instance, the density of a similar compound is approximately 0.99±0.1 g/cm3, and its melting point is between 27-31°C . Another similar compound has a predicted boiling point of 341.3±25.0 °C and a predicted density of 1.06±0.1 g/cm3 .Aplicaciones Científicas De Investigación
Análisis exhaustivo de 4’-(4,4,5,5-Tetrametil-1,3,2-dioxaborolan-2-il)bifenil-4-ol
Síntesis de nuevos copolímeros: Este compuesto puede emplearse en la síntesis de nuevos copolímeros, particularmente aquellos basados en benzotiadiazol y unidades de areno ricas en electrones. Estos copolímeros pueden tener propiedades ópticas y electroquímicas únicas útiles en diversas aplicaciones como la electrónica orgánica .
Análisis de la estructura cristalina: La estructura cristalina de compuestos similares ha sido estudiada, proporcionando información sobre las longitudes y ángulos de enlace que son cruciales para comprender la reactividad y la interacción con otras moléculas .
Borilación de arenos: Los compuestos de esta clase se utilizan a menudo como reactivos para boriar arenos, un proceso que introduce un grupo boro en un compuesto aromático. Este es un paso clave en muchas vías de síntesis orgánica .
Intermediarios farmacéuticos: Los derivados de este compuesto pueden servir como intermediarios en la fabricación farmacéutica, donde son necesarias modificaciones químicas precisas para el desarrollo de fármacos .
Intermediarios de ciencia de materiales: Los derivados del compuesto también podrían utilizarse como intermediarios en la ciencia de materiales para la preparación de materiales avanzados con propiedades específicas .
Electrónica orgánica: Dado su posible papel en la síntesis de copolímeros con propiedades únicas, este compuesto podría ser significativo en el desarrollo de dispositivos electrónicos orgánicos .
Mecanismo De Acción
Target of Action
Similar compounds are known to be used in the borylation of alkylbenzenes .
Mode of Action
The compound interacts with its targets through a process known as borylation. In the presence of a palladium catalyst, it can form pinacol benzyl boronate . This reaction is part of the broader Suzuki-Miyaura cross-coupling reactions, which are widely used in organic chemistry .
Biochemical Pathways
The compound’s action affects the biochemical pathway of alkylbenzenes. By introducing a boron group into the alkylbenzene molecule, it alters the chemical properties of the molecule, enabling further chemical reactions .
Result of Action
The result of the compound’s action is the formation of pinacol benzyl boronate from alkylbenzenes . This transformation is valuable in organic synthesis, as it allows for the introduction of a boron group, which can be further manipulated in subsequent chemical reactions.
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the presence of a palladium catalyst is necessary for the borylation reaction to occur . Additionally, the compound should be stored under inert gas and in a cool, dry place to maintain its stability .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BO3/c1-17(2)18(3,4)22-19(21-17)15-9-5-13(6-10-15)14-7-11-16(20)12-8-14/h5-12,20H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFQSVDDJLRMXOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


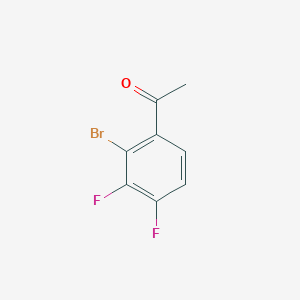





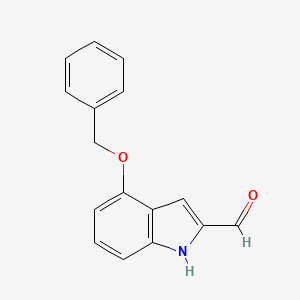
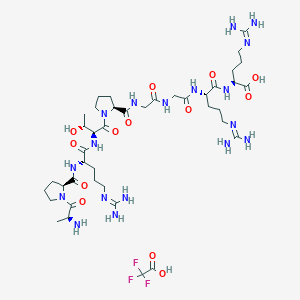
![N-[(2-fluorophenyl)methyl]-3-methylpyridin-4-amine](/img/structure/B1532820.png)


![N-(4-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]propanamide](/img/structure/B1532823.png)
